An In-Depth Technical Guide to 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane, a molecule of significant interest in medicinal chemistry. By integrating a protected diazepine ring with a naphthalene moiety and a carboxylic acid functional group, this compound serves as a versatile building block for the development of novel therapeutics.
Core Chemical Attributes and Physicochemical Properties
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane is a complex organic molecule featuring a seven-membered diazepine ring, a bicyclic aromatic naphthalene group, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the carboxylic acid provides a key functional handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest.[1]
| Property | Value | Source |
| CAS Number | 885275-74-1 | [1][2] |
| Molecular Formula | C22H28N2O4 | [1] |
| Molecular Weight | 384.47 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Storage Conditions | 0-8°C | [1] |
Strategic Synthesis Pathway
The synthesis of 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane can be envisioned through a multi-step process, leveraging established methodologies in organic synthesis. A plausible synthetic route involves the initial protection of 1,4-diazepane, followed by selective N-alkylation and subsequent introduction of the carboxymethyl group.
Caption: Proposed synthetic workflow for 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 1-Boc-1,4-diazepane
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To a solution of 1,4-diazepane in a suitable solvent (e.g., dichloromethane or a biphasic system of dioxane and water), add a base such as triethylamine or sodium bicarbonate.
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Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at room temperature.
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Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-1,4-diazepane.
Rationale: The Boc group is a standard protecting group for amines, stable under a wide range of reaction conditions but easily removable under acidic conditions. This selective protection of one nitrogen atom is crucial for the regioselective alkylation in the subsequent step.
Step 2: Synthesis of 1-Boc-4-(naphthalen-2-ylmethyl)-1,4-diazepane
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Dissolve 1-Boc-1,4-diazepane in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
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Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the solution.
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Add one equivalent of 2-(bromomethyl)naphthalene dropwise to the reaction mixture.
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Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitored by TLC).
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After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify the crude product by column chromatography on silica gel.
Rationale: This step involves a standard nucleophilic substitution (Sₙ2) reaction where the unprotected secondary amine of the diazepine ring displaces the bromide from 2-(bromomethyl)naphthalene. The choice of a suitable base and solvent is critical to ensure good yields and minimize side reactions.
Step 3: Synthesis of 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane
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The direct carboxymethylation of the tertiary amine formed in the previous step is challenging. A more viable approach would be to modify the synthetic strategy. An alternative route would involve the alkylation of 1-Boc-1,4-diazepane with a naphthalene derivative already containing a protected carboxylic acid or an ester group, followed by deprotection.
Alternative Step 2 & 3:
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Alkylation with an Ester-Functionalized Naphthalene: React 1-Boc-1,4-diazepane with a compound like methyl 2-(bromomethyl)naphthalene-x-carboxylate (where x is the position of the carboxylate on the naphthalene ring) under similar conditions as described in Step 2.
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Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
Rationale for the Alternative Route: This approach avoids the direct alkylation of a tertiary amine, which is generally inefficient. Using a pre-functionalized electrophile provides a more controlled and higher-yielding pathway to the final product.
Analytical Characterization: Expected Signatures
Caption: Standard workflow for the purification and analytical characterization of the target compound.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the diazepine ring protons (a series of multiplets in the 2.5-4.0 ppm region), the methylene bridge protons connecting the naphthalene and diazepine moieties (a singlet around 3.5-4.0 ppm), and the aromatic protons of the naphthalene ring (in the 7.0-8.0 ppm range). The proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the Boc group (~155 ppm), the carbons of the tert-butyl group (~80 ppm and ~28 ppm), the aliphatic carbons of the diazepine ring and the methylene bridge, and the aromatic carbons of the naphthalene ring. The carboxylic acid carbonyl carbon would resonate at a downfield position (>170 ppm).
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 385.47.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1680-1700 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹), as well as C-H and N-H stretching and bending vibrations.
Biological Significance and Potential Applications
The unique structural features of 1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane make it a promising scaffold for the development of various therapeutic agents.
Rationale for Pharmacological Interest
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Diazepine Core: The 1,4-diazepine ring is a privileged scaffold in medicinal chemistry, known to be a core component of many biologically active compounds with a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.
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Naphthalene Moiety: The naphthalene group can engage in π-π stacking and hydrophobic interactions with biological targets, potentially enhancing binding affinity and selectivity. Naphthalene derivatives have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents.
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Carboxylic Acid Functionality: This group not only influences the pharmacokinetic properties of the molecule (e.g., solubility) but also serves as a crucial attachment point for creating prodrugs, bioconjugates for targeted drug delivery, or for linking to solid supports for screening purposes.
Potential Therapeutic Targets and Signaling Pathways
While the specific biological targets of this compound are yet to be fully elucidated, based on the activities of related diazepine and naphthalene-containing molecules, potential areas of investigation include:
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Central Nervous System (CNS) Receptors: Given the prevalence of diazepine derivatives as CNS-active agents, this compound could be explored for its activity on targets such as GABA receptors, serotonin receptors, or dopamine receptors.
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Enzyme Inhibition: The scaffold could be elaborated to design inhibitors of various enzymes implicated in disease, such as kinases, proteases, or histone deacetylases.
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Anticancer Applications: Many naphthalene derivatives exhibit cytotoxic activity against cancer cell lines. This compound could serve as a starting point for the development of novel anticancer agents.
Caption: Potential derivatization strategies and therapeutic applications of the title compound.
Conclusion and Future Perspectives
1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-diazepane represents a strategically designed chemical entity with significant potential in drug discovery and development. Its modular nature, combining a bioactive diazepine core with a versatile naphthalene moiety and a functional carboxylic acid handle, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Further research is warranted to fully explore its synthetic accessibility, to characterize its physicochemical and pharmacological properties in detail, and to unlock its full potential in the quest for novel and effective therapeutics.
